molecular formula C8H9NO B1294891 1-(Pyridin-2-Yl)Propan-2-One CAS No. 6302-02-9

1-(Pyridin-2-Yl)Propan-2-One

Cat. No. B1294891
CAS RN: 6302-02-9
M. Wt: 135.16 g/mol
InChI Key: TZTXTIBZSSSFDI-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-Yl)Propan-2-One” is an antimicrobial bioactive compound extracted from Lactarius vellereus fermenting liquor . It has a molecular formula of C8H9NO .


Physical And Chemical Properties Analysis

“1-(Pyridin-2-Yl)Propan-2-One” has a molecular weight of 135.16 g/mol . Other physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Derivatives

1-(Pyridin-2-yl)Propan-2-One is utilized in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 1-(pyridin-4-yl)-3,6-diazahomoadamantane and its derivatives, which are functionalized at the bridging carbon atom in the homoadamantane skeleton (Kuznetsov, Mazhed, & Serova, 2010).

Complexation with Metals

This compound plays a significant role in the complexation with metals. In research by Hakimi et al. (2013), 1-(Pyridin-2-yl)Propan-2-One reacted with 2-pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine to form a tetradentate ligand complexing with Cadmium(II), showing distinct structural and bonding features (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

Antimicrobial Applications

The compound has been used in the synthesis of 2-(Pyridine-3-yl)-4H-chromen-4-one derivatives, which demonstrate significant antibacterial and antifungal activities, offering potential applications in antimicrobial treatments (Chate, Ghotekar, Bhagat, & Gill, 2013).

Coordination Clusters

1-(Pyridin-2-yl)Propan-2-One is also instrumental in forming coordination clusters, such as a nonanuclear Ni(II) cluster, which exhibits interesting magnetic and catalytic properties, particularly in ethylene oligomerization (Massard, Rogez, & Braunstein, 2014).

properties

IUPAC Name

1-pyridin-2-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTXTIBZSSSFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212277
Record name 2-Propanone, 1-(2-pyridyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-Yl)Propan-2-One

CAS RN

6302-02-9
Record name 1-(2-Pyridinyl)-2-propanone
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URL https://commonchemistry.cas.org/detail?cas_rn=6302-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-(2-pyridyl)-
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Record name 6302-02-9
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Record name 2-Propanone, 1-(2-pyridyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)propan-2-one
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Picoline (2 g) was dissolved in tetrahydrofuran (30 ml) and the solution was cooled to −75° C. Butyl lithium (14.73 ml. of a 1.6M-solution in hexane) was added dropwise and the mixture stirred for 2 h. Dimethylacetamide (1.87 ml) was then added dropwise and the reaction was allowed to warm up to room temperature and stirring was continued for a further 2 h. Water (8.6 ml) and 36% hydrochloric acid (1.3 ml) were added and after stirring for another 30 minutes, ethyl acetate was added. The separated solvent phase was washed with brine and then dried (MgSO4). On evaporation an oil was obtained and used without further purification.
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Synthesis routes and methods III

Procedure details

This was prepared from 2-methylpyridine, butyllithium and N,N-dimethylacetamide according to the procedure of R. Cassity, L. T. Taylor and J. F. Wolfe, J. Org. Chem., 43(11), 2286, (1986).
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Synthesis routes and methods IV

Procedure details

To a solution of 960 mg of n-butyllithium in diethyl ether was added dropwise 1480 μl of α-picoline at 0° C. under an argon and the reaction mixture was stirred for 10 minutes at 0° C. To the reaction mixture was added 782 l of acetonitrile and the mixture was stirred for 3 hours at room temperature, followed by extraction with 30 ml of 1.5N-sulfuric acid. The acidic solution was washed with 25 ml of diethyl ether, and made alkaline with a 2N-aqueous sodium hydroxide solution and the solution was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The residual oil was distilled under reduced pressure to give 700 mg of methyl 2-pyridylmethyl ketone as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M Yamada, K Azuma, M Yamano - Organic Letters, 2021 - ACS Publications
A highly direct asymmetric reductive amination of a variety of ketone substrates, including 2-acetyl-6-substituted pyridines, β-keto esters, β-keto amides, and 1-(6-methylpyridin-2-yl)…
Number of citations: 23 pubs.acs.org
F Martinez-Espinar, P Blondeau, P Nolis, B Chaudret… - Journal of catalysis, 2017 - Elsevier
… To investigate whether this trend could be extended to pyridine derivatives, the hydrogenation of 2-acetylpyridine (12) and 1-pyridin-2-yl-propan-2-one (13) was studied. …
Number of citations: 49 www.sciencedirect.com
P Blondeau, F Martinez-Espinar, P Nolis, B Chaudret… - 2017 - repositori.urv.cat
New Rh-NPs stabilised by N-Heterocyclic Carbenes (NHC) were synthesized by decomposition of [Rh (g3-C3H5) 3] under H2 atmosphere and fully characterized. Surface studies by FT…
Number of citations: 2 repositori.urv.cat
K Zeng, J Ye, X Meng, S Dechert… - … A European Journal, 2022 - Wiley Online Library
The targeted cleavage of the C−N bonds of alkyl primary amines in sustainable compounds of biomass according to a metal‐free pathway and the conjunction of nitrogen in the …
CJ Lu, X Yu, YT Chen, QB Song… - Organic Chemistry …, 2020 - pubs.rsc.org
A novel and versatile approach to construct substituted indolizines through copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes has been …
Number of citations: 20 pubs.rsc.org
JY He, WF Qian, YZ Wang, C Yao, N Wang, H Liu… - Green …, 2022 - pubs.rsc.org
Catalyst-free, direct electrooxidative phenol derivatives C(sp3)–H mono- and di-alkylation reaction have been developed. In contrast to previous typical oxidative and electrochemical …
Number of citations: 7 pubs.rsc.org
K Zeng, J Ye, X Meng, S Dechert, M Simon, S Gong… - Chem. Eur. J, 2022 - d-nb.info
The targeted cleavage of the CÀ N bonds of alkyl primary amines in sustainable compounds of biomass according to a metal-free pathway and the conjunction of nitrogen in the …
Number of citations: 0 d-nb.info
K Zeng - 2022 - ediss.uni-goettingen.de
The N-containing compounds from biomass, including chitin, chitosan and D-glucosamine, are one of the largest sustainable native biobased materials on earth. Human processing of …
Number of citations: 0 ediss.uni-goettingen.de
YY Hsu, SQ Luo, BC Hong, SY Chien - Organic & Biomolecular …, 2022 - pubs.rsc.org
Using a visible-light photoredox catalysis strategy with household decorative blue LEDs and the additives Et3N and DIPEA, as well as the subsequent hydrolysis sequence, a mild one-…
Number of citations: 3 pubs.rsc.org
M Gao, J Tian, A Lei - Chemistry–An Asian Journal, 2014 - Wiley Online Library
A reagent‐free oxidative cyclization between α‐picoline derivatives and nitroolefins has been developed. This approach, in which the nitro group acts as an internal oxidant, provides an …
Number of citations: 28 onlinelibrary.wiley.com

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